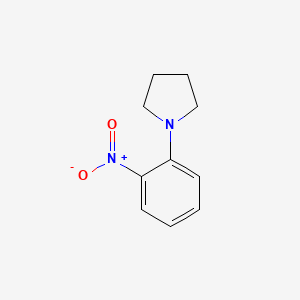

1-(2-Nitrophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTSBEQPOXRZBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70497160 | |

| Record name | 1-(2-Nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40832-79-9 | |

| Record name | 1-(2-Nitrophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70497160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Nitrophenyl)pyrrolidine

Introduction

1-(2-Nitrophenyl)pyrrolidine is a heterocyclic aromatic compound featuring a pyrrolidine ring N-substituted with a 2-nitrophenyl group. As a member of the nitrophenyl-amine class, its chemical behavior is dictated by the interplay between the electron-donating tertiary amine and the strongly electron-withdrawing nitro group positioned ortho to the point of attachment. This substitution pattern significantly influences the molecule's electron density distribution, reactivity, and spectroscopic properties. While not as extensively characterized as some commodity chemicals, this compound and its derivatives are of interest to researchers in medicinal chemistry and materials science, often serving as intermediates in the synthesis of more complex molecules, such as N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, which have been investigated as potential antimicrobial peptide mimics.[1][2] This guide provides a comprehensive overview of its known and predicted physicochemical properties, analytical methodologies, and chemical characteristics, offering a foundational resource for professionals in drug development and chemical research.

Physicochemical Characteristics

The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems. They dictate solubility, absorption, reactivity, and appropriate handling and storage conditions. While experimental data for this compound is not exhaustively published, a combination of data from closely related isomers and derivatives, alongside theoretical predictions, provides a robust profile.

| Property | Value / Predicted Behavior | Source / Justification |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [3] |

| Molecular Weight | 192.22 g/mol | [3][4] |

| Melting Point | Data not available. Expected to be a low-melting solid. | The isomer, 2-(2-nitrophenyl)pyrrolidine, has a melting point of 34-35°C.[5][6] |

| Boiling Point | Data not available. | The isomer, 2-(2-nitrophenyl)pyrrolidine, has a boiling point of 305°C.[5][6] |

| Appearance | Predicted to be a yellow crystalline solid. | The nitrophenyl moiety typically imparts a yellow color. |

| Solubility | Predicted to have low solubility in water and high solubility in polar organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). | The molecule possesses both polar (nitro, amine) and nonpolar (aromatic, aliphatic) regions. |

| pKa (of Conjugate Acid) | Predicted to be significantly lower than that of pyrrolidine (~11.3). | The strong electron-withdrawing nitro group at the ortho position drastically reduces the basicity of the pyrrolidine nitrogen. |

Structural Influence on Properties

-

Basicity: The lone pair of electrons on the pyrrolidine nitrogen is delocalized into the electron-deficient nitrophenyl ring. This resonance and the inductive effect of the ortho-nitro group severely diminish the nitrogen's ability to accept a proton, making this compound a very weak base compared to unsubstituted pyrrolidine.[7]

-

Solubility: The molecule's aromatic and aliphatic components contribute to its lipophilicity, while the nitro group provides polarity. This amphiphilic nature suggests solubility in a range of organic solvents but limited miscibility with water.

Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. Below are the expected spectroscopic features for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, an electron ionization (EI) mass spectrum is available.[8]

-

Molecular Ion (M⁺): A peak at m/z = 192, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns: Expected fragments would arise from the loss of the nitro group (-NO₂, 46 amu), loss of ethylene from the pyrrolidine ring (-C₂H₄, 28 amu), and other characteristic cleavages of the pyrrolidine and aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons (4H): The four protons on the nitrophenyl ring would appear in the downfield region (approx. δ 7.0-8.2 ppm). Due to ortho-substitution, they would exhibit complex splitting patterns (likely a combination of doublets and triplets, forming an ABCD system).

-

Pyrrolidine Protons (8H): The protons on the pyrrolidine ring would appear more upfield. The four protons adjacent to the nitrogen (α-protons) would be deshielded relative to the β-protons and would likely appear as a multiplet around δ 3.4-3.8 ppm. The four β-protons would appear as a multiplet further upfield, around δ 1.9-2.2 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals are expected in the δ 115-150 ppm range. The carbon bearing the nitro group and the carbon attached to the pyrrolidine nitrogen would be the most downfield.

-

Pyrrolidine Carbons (2C): Two signals are expected for the aliphatic carbons. The α-carbons (adjacent to nitrogen) would appear around δ 48-55 ppm, while the β-carbons would be further upfield around δ 24-28 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would show several characteristic absorption bands.[9][10]

-

N-O Stretching (Nitro Group): Two strong and distinct bands are the hallmark of a nitro group: an asymmetric stretch around 1510-1540 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹ .

-

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹ (approx. 3050-3150 cm⁻¹), while aliphatic C-H stretches from the pyrrolidine ring would appear just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).

-

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

-

C-N Stretching: The aryl-nitrogen stretch would appear in the 1250-1350 cm⁻¹ region.

Analytical Methodologies: A Validated Approach

Ensuring the purity and identity of research compounds is critical. A robust analytical workflow combining chromatographic separation with spectroscopic detection is the industry standard.

Recommended Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the analysis of this compound. The choice of GC-MS is based on the compound's predicted volatility and the definitive identification provided by mass spectrometry.[11][12]

1. Sample Preparation: a. Accurately weigh approximately 10 mg of the this compound sample. b. Dissolve the sample in 10.0 mL of a suitable solvent, such as ethyl acetate or dichloromethane, to create a 1 mg/mL stock solution. c. Further dilute the stock solution 1:100 with the same solvent to achieve a final concentration of 10 µg/mL for analysis.

2. GC-MS Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC System or equivalent.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- Column: HP-5ms Ultra Inert (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

- Inlet Temperature: 250°C.

- Injection Volume: 1 µL, split mode (20:1 split ratio).

- Oven Temperature Program:

- Initial temperature: 100°C, hold for 1 minute.

- Ramp: 15°C/min to 280°C.

- Final hold: Hold at 280°C for 5 minutes.

- MS Transfer Line Temperature: 280°C.

- Ion Source Temperature: 230°C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Range: 40-400 amu.

3. Data Analysis: a. Identification: The retention time of the major peak is recorded. The acquired mass spectrum of this peak is compared against a reference spectrum (if available) or analyzed for the expected molecular ion (m/z 192) and key fragments to confirm identity. b. Purity Assessment: The purity is estimated by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and multiplied by 100.

Causality Behind Experimental Choices:

-

Solvent Choice: Ethyl acetate is chosen for its ability to readily dissolve the analyte and its high volatility, which prevents interference during GC analysis.

-

Column Choice: An HP-5ms column provides excellent separation for a wide range of semi-volatile aromatic compounds.

-

Temperature Program: The program is designed to ensure the compound elutes with a sharp, symmetrical peak shape while allowing for the separation of potentially more volatile or less volatile impurities.

-

Detector Choice: MS detection provides unambiguous identification, which is superior to less specific detectors like FID for research applications where absolute certainty of structure is required.

Caption: Workflow for identity and purity analysis of this compound.

Chemical Reactivity and Stability

-

Reactivity: The primary sites of reactivity are the nitro group and the aromatic ring.

-

Reduction of Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is a common synthetic route to prepare ortho-phenylenediamine derivatives.

-

Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to it. However, steric hindrance from the bulky pyrrolidine group may influence the regioselectivity of such reactions.

-

-

Stability and Storage: this compound is expected to be a chemically stable compound under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container, protected from light, and stored in a cool, dry, and well-ventilated area.[13][14] It should be kept away from strong oxidizing agents and strong reducing agents to prevent unwanted reactions.

Conclusion

This compound is a stable aromatic amine derivative whose physicochemical properties are dominated by the strong electron-withdrawing nature of the ortho-nitro group. While comprehensive experimental data is limited, its characteristics can be reliably predicted through analysis of its structure and comparison with related compounds. The spectroscopic and analytical protocols detailed in this guide provide a solid framework for researchers to identify, purify, and utilize this compound in their work. Further experimental validation of its melting point, boiling point, and solubility would be a valuable contribution to the chemical literature.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H12N2O2 | CID 12414144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. 1016766-50-9 CAS MSDS (2-(2-nitrophenyl)pyrrolidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-(2-nitrophenyl)pyrrolidine | 1016766-50-9 [amp.chemicalbook.com]

- 7. Pyrrolidine [drugfuture.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-(2-Nitrophenyl)pyrrole [webbook.nist.gov]

- 11. osha.gov [osha.gov]

- 12. benchchem.com [benchchem.com]

- 13. fishersci.com [fishersci.com]

- 14. spectrumchemical.com [spectrumchemical.com]

1-(2-Nitrophenyl)pyrrolidine CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-Nitrophenyl)pyrrolidine, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details its chemical identity, molecular structure, physicochemical properties, and provides an expertly curated, field-proven synthesis protocol. Furthermore, it delves into the compound's reactivity, spectroscopic characterization, safety and handling procedures, and its emerging applications in drug discovery, particularly in the development of novel therapeutic agents. This guide is intended to be an essential resource for researchers and professionals engaged in synthetic chemistry and drug development, offering both foundational knowledge and practical insights.

Chemical Identity and Molecular Structure

Chemical Name: this compound CAS Number: 40832-79-9[1] Molecular Formula: C₁₀H₁₂N₂O₂[2] Molecular Weight: 192.21 g/mol [2]

The molecular architecture of this compound features a pyrrolidine ring N-substituted with a 2-nitrophenyl group. The pyrrolidine ring, a five-membered saturated heterocycle, imparts specific stereochemical and solubility properties to the molecule. The 2-nitrophenyl substituent, an electron-withdrawing group, significantly influences the electronic environment of the pyrrolidine nitrogen and the aromatic ring, dictating the compound's reactivity.

| Property | Value | Source |

| CAS Number | 40832-79-9 | [1] |

| Molecular Formula | C₁₀H₁₂N₂O₂ | [2] |

| Molecular Weight | 192.21 g/mol | [2] |

| PubChem CID | 12414144 |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, size="7.6,5"]; node [shape=plaintext, fontname="sans-serif", fontsize=12]; edge [fontname="sans-serif", fontsize=12];// Atom nodes N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.5!"]; C2 [label="C", pos="-1.2,-1.9!"]; C3 [label="C", pos="0,-2.6!"]; C4 [label="C", pos="1.2,-1.9!"]; C5 [label="C", pos="1.2,-0.5!"]; N_pyrrolidine [label="N", pos="0,1.4!"]; C6 [label="C", pos="-1.2,2.1!"]; C7 [label="C", pos="-0.7,3.4!"]; C8 [label="C", pos="0.7,3.4!"]; C9 [label="C", pos="1.2,2.1!"]; N_nitro [label="N+", pos="-2.4,0!"]; O1_nitro [label="O-", pos="-3.2,-0.7!"]; O2_nitro [label="O", pos="-2.4,1.0!"];

// Aromatic ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; N1 -- C1;

// Pyrrolidine ring bonds N_pyrrolidine -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- N_pyrrolidine;

// Substituent bonds N1 -- N_pyrrolidine [label=""]; C1 -- N_nitro; N_nitro -- O1_nitro [style=solid]; N_nitro -- O2_nitro [style=double];

// Dummy nodes for double bonds in aromatic ring dummy1 [pos="-1.2,-1.2!", shape=none, width=0, height=0]; dummy2 [pos="0,-2.25!", shape=none, width=0, height=0]; dummy3 [pos="1.2,-1.2!", shape=none, width=0, height=0];

// Double bonds in aromatic ring C1 -- dummy1 [dir=none, style=invis]; C2 -- dummy1 [dir=none, style=invis]; C2 -- C3 [style=invis]; C3 -- dummy2 [dir=none, style=invis]; C4 -- dummy2 [dir=none, style=invis]; C4 -- C5 [style=invis]; C5 -- dummy3 [dir=none, style=invis]; C1 -- dummy3 [dir=none, style=invis];

// Explicitly draw double bonds edge [style=double]; C2 -- C3; C4 -- C5; edge [style=solid]; C1 -- C2; C3 -- C4; C5 -- N1; N1 -- C1;

// Add hydrogens for clarity (optional, can clutter) H1[label="H", pos="-2.1,-2.3!"]; H2[label="H", pos="0,-3.5!"]; H3[label="H", pos="2.1,-2.3!"]; H4[label="H", pos="2.1,-0.1!"]; C2 -- H1; C3 -- H2; C4 -- H3; C5 -- H4; }

Caption: Molecular structure of this compound.

Synthesis Protocol: Nucleophilic Aromatic Substitution

The synthesis of this compound is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This method is predicated on the principle that an electron-deficient aromatic ring, activated by an electron-withdrawing group (in this case, the nitro group), is susceptible to attack by a nucleophile. The ortho position of the nitro group provides strong activation for the substitution.

Causality of Experimental Choices

The chosen protocol utilizes 1-fluoro-2-nitrobenzene as the electrophilic partner. The fluorine atom is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack. Pyrrolidine serves as the nucleophile, and a slight excess is used to drive the reaction to completion and to act as a base to neutralize the hydrofluoric acid byproduct. A non-polar aprotic solvent like toluene is selected to ensure the solubility of the reactants and to facilitate heating to the required reaction temperature.

Step-by-Step Methodology

Materials:

-

1-Fluoro-2-nitrobenzene

-

Pyrrolidine

-

Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-fluoro-2-nitrobenzene (1.0 equivalent) in anhydrous toluene.

-

Addition of Nucleophile: To the stirred solution, add pyrrolidine (1.2 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Caption: Synthesis workflow for this compound.

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | [2] |

| Boiling Point | 105-107 °C at 6.1 Torr | [2] |

| Density (Predicted) | 1.233 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.23 ± 0.40 | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the aromatic and pyrrolidine protons. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The protons on the pyrrolidine ring will exhibit two multiplets corresponding to the α- and β-protons relative to the nitrogen atom.

-

¹³C NMR: The carbon NMR spectrum will display ten distinct signals. The aromatic carbons will resonate in the δ 115-150 ppm range, with the carbon bearing the nitro group being the most deshielded. The carbons of the pyrrolidine ring will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will provide evidence for the key functional groups. Characteristic absorption bands are expected for:

-

Aromatic C-H stretching: ~3050-3100 cm⁻¹

-

Aliphatic C-H stretching: ~2850-2960 cm⁻¹

-

Asymmetric and symmetric NO₂ stretching: Strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

Aromatic C=C stretching: ~1600 cm⁻¹ and ~1470 cm⁻¹

-

C-N stretching: ~1250-1350 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 192, corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and cleavage of the pyrrolidine ring.

Reactivity and Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The pyrrolidine moiety is a common scaffold in many FDA-approved drugs and natural products, valued for its ability to introduce a three-dimensional character and to serve as a key pharmacophoric element.[3]

The primary reactive sites of this compound are the nitro group and the aromatic ring.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding 1-(2-aminophenyl)pyrrolidine. This transformation opens up a plethora of synthetic possibilities, such as the formation of amides, sulfonamides, and the construction of heterocyclic rings like benzimidazoles.

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo further electrophilic substitution reactions, with the substitution pattern directed by the existing substituents.

The derivatives of N-aryl pyrrolidines have shown a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[4] For instance, substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and evaluated as potential mimics of antimicrobial peptides to combat antibiotic resistance.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[5]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[5]

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis via nucleophilic aromatic substitution, coupled with its versatile reactivity, makes it an attractive starting material for the development of novel compounds with diverse biological activities. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their scientific endeavors. As with all chemical research, adherence to strict safety protocols is paramount.

References

An In-Depth Technical Guide to the Spectroscopic Data of 1-(2-Nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Nitrophenyl)pyrrolidine, a molecule of interest in synthetic chemistry and drug discovery. Due to the limited availability of published experimental spectra, this guide integrates experimental mass spectrometry data with high-fidelity predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Furthermore, this document furnishes detailed, field-proven methodologies for the acquisition of such data, ensuring scientific integrity and reproducibility. The causal relationships behind experimental choices are elucidated, and all claims are substantiated with references to authoritative sources. This guide is intended to serve as a valuable resource for researchers in the accurate identification and characterization of this compound and its analogs.

Introduction: The Chemical Context of this compound

This compound, with the molecular formula C₁₀H₁₂N₂O₂, belongs to a class of compounds featuring a pyrrolidine ring attached to a nitrophenyl group. The pyrrolidine moiety is a common scaffold in a multitude of natural products and pharmaceuticals, valued for its conformational rigidity and its ability to engage in various biological interactions. The presence of the ortho-substituted nitro group on the phenyl ring significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate in organic synthesis. Accurate and unambiguous characterization of this molecule is paramount for its application in medicinal chemistry and materials science. This guide provides an in-depth exploration of its key spectroscopic signatures.

Molecular Structure and Predicted Spectroscopic Overview

A foundational understanding of the molecular structure of this compound is essential for the interpretation of its spectroscopic data. The structure, depicted below, consists of a five-membered saturated pyrrolidine ring N-substituted to a benzene ring at the 1-position, with a nitro group at the 2-position of the benzene ring.

Caption: Molecular Structure of this compound.

The following sections will delve into the specific spectroscopic data, including predicted ¹H NMR, ¹³C NMR, and IR spectra, as well as experimental Mass Spectrometry data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the absence of readily available experimental NMR spectra for this compound, the following data are predicted using validated computational models.[1][2][3][4][5]

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum provides insights into the electronic environment of the hydrogen atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing nitro group and the anisotropic effect of the aromatic ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | Ar-H (ortho to NO₂) |

| ~7.4 | t | 1H | Ar-H (para to NO₂) |

| ~7.1 | d | 1H | Ar-H (ortho to pyrrolidine) |

| ~7.0 | t | 1H | Ar-H (meta to NO₂) |

| ~3.4 | t | 4H | N-CH₂ (pyrrolidine) |

| ~2.0 | m | 4H | CH₂-CH₂ (pyrrolidine) |

Predicted in CDCl₃ at 400 MHz.

The aromatic protons are expected to appear in the downfield region (7.0-8.0 ppm) due to the deshielding effect of the benzene ring.[6] The electron-withdrawing nitro group will further deshield the adjacent protons. The pyrrolidine protons will appear more upfield, with the protons on the carbons attached to the nitrogen being the most deshielded within the aliphatic region.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~145 | Ar-C (attached to N) |

| ~142 | Ar-C (attached to NO₂) |

| ~133 | Ar-CH |

| ~126 | Ar-CH |

| ~120 | Ar-CH |

| ~118 | Ar-CH |

| ~52 | N-CH₂ (pyrrolidine) |

| ~26 | CH₂-CH₂ (pyrrolidine) |

Predicted in CDCl₃ at 100 MHz.

The aromatic carbons are expected in the 110-150 ppm range. The carbons directly attached to the nitrogen and the nitro group will be the most downfield due to the electron-withdrawing nature of these substituents. The pyrrolidine carbons will appear in the aliphatic region, with the carbons adjacent to the nitrogen being more deshielded.

Experimental Protocol for NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Caption: Standard workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean vial.[7]

-

Filter the solution through a small plug of cotton or glass wool into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16) should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024) is typically required.[8]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Perform phase correction and baseline correction to ensure accurate peak representation.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is predicted to show characteristic absorption bands for the nitro group, the aromatic ring, and the aliphatic C-H bonds of the pyrrolidine ring.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium-Strong | Aliphatic C-H stretch (pyrrolidine) |

| ~1520 & ~1340 | Strong | Asymmetric and symmetric NO₂ stretch |

| ~1600 & ~1475 | Medium | Aromatic C=C stretch |

| ~1250 | Medium | Aromatic C-N stretch |

| ~1150 | Medium | Aliphatic C-N stretch |

| ~750 | Strong | C-H out-of-plane bend (ortho-disubstituted) |

This prediction is supported by the experimental IR spectrum of the isomeric 1-(p-nitrophenyl)pyrrolidine, which shows strong nitro group absorptions around 1500 cm⁻¹ and 1320 cm⁻¹.[9]

Experimental Protocol for FTIR Data Acquisition (ATR Method)

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining IR spectra of solid and liquid samples.

Caption: Workflow for FTIR data acquisition using the ATR method.

Detailed Steps:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth.

-

-

Background Collection:

-

With the clean, empty ATR accessory in place, collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).[10]

-

-

Sample Analysis:

-

Place a small amount of this compound onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing and Cleanup:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, clean the ATR crystal thoroughly with a suitable solvent to remove all traces of the sample.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Experimental Mass Spectrum Data

An experimental Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound.[9]

Table 4: Key Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 192 | [M]⁺ (Molecular Ion) |

| 146 | [M - NO₂]⁺ |

| 118 | [M - NO₂ - C₂H₄]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 70 | [C₄H₈N]⁺ (Pyrrolidinyl cation) |

The molecular ion peak at m/z 192 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the loss of the nitro group and subsequent fragmentation of the pyrrolidine ring. The presence of the pyrrolidinyl cation at m/z 70 is a characteristic fragment for N-substituted pyrrolidines.[11][12]

Experimental Protocol for GC-MS Data Acquisition

This protocol outlines a standard procedure for the analysis of a semi-volatile organic compound like this compound by GC-MS.

Caption: General workflow for GC-MS analysis.

Detailed Steps:

-

Sample Preparation:

-

GC-MS System Parameters:

-

Injector: Set to a temperature of 250°C with a splitless injection mode.

-

GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5 or equivalent) is suitable.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Interface: Set the transfer line temperature to 280°C.

-

Ion Source: Use Electron Ionization (EI) at 70 eV.[14]

-

Mass Analyzer: Scan a mass range of m/z 40-400.

-

-

Data Analysis:

-

Analyze the resulting total ion chromatogram to determine the retention time of the compound.

-

Examine the mass spectrum corresponding to the chromatographic peak.

-

Identify the molecular ion peak and characteristic fragment ions.

-

Compare the obtained spectrum with a reference library (if available) for confirmation.

-

Safety and Handling

This compound and its precursors may be hazardous. It is imperative to consult the Safety Data Sheet (SDS) before handling.[10][13][14]

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. By integrating experimental mass spectrometry data with high-fidelity predicted NMR and IR spectra, a detailed and reliable characterization of the molecule is presented. The inclusion of detailed, field-proven experimental protocols provides a framework for researchers to obtain their own high-quality data. This guide serves as a critical resource for scientists engaged in the synthesis, identification, and application of this important chemical entity.

References

- 1. acdlabs.com [acdlabs.com]

- 2. PROSPRE [prospre.ca]

- 3. CASPRE [caspre.ca]

- 4. Visualizer loader [nmrdb.org]

- 5. Predict 1H proton NMR spectra [nmrdb.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. echemi.com [echemi.com]

- 11. download.basf.com [download.basf.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Solubility and stability of 1-(2-Nitrophenyl)pyrrolidine

An In-depth Technical Guide to the Solubility and Stability of 1-(2-Nitrophenyl)pyrrolidine

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and chemical stability of this compound. As a molecule of interest in synthetic chemistry and drug discovery, understanding its fundamental physicochemical properties is critical for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures—namely nitroaromatic compounds and pyrrolidine derivatives—to build a robust predictive model of its behavior. We present detailed methodologies for solubility assessment and forced degradation studies, in accordance with international guidelines, to enable researchers to validate these predictions experimentally. This document serves as a foundational resource for handling, formulating, and analyzing this compound.

Introduction and Physicochemical Profile

This compound is a unique molecule incorporating a nitroaromatic moiety and a saturated heterocyclic amine. The electron-withdrawing nature of the nitro group on the phenyl ring, combined with the basicity and nucleophilicity of the pyrrolidine nitrogen, dictates its chemical reactivity and physical properties. While specific experimental data is scarce, its structure allows for informed predictions of its behavior in various chemical environments.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₂ | --INVALID-LINK--[1] |

| Molecular Weight | 192.22 g/mol | --INVALID-LINK--[1] |

| Appearance | Predicted to be a crystalline solid | Inferred from similar compounds like 1-(4-Nitrophenyl) pyrrolidine[2] |

| Predicted LogP | ~2.5 - 3.5 | Inferred from related structures |

Predicted Solubility Profile

The solubility of this compound is governed by the balance between the polar nitro group and the largely nonpolar hydrocarbon structure. The pyrrolidine nitrogen can be protonated in acidic conditions, which would significantly increase aqueous solubility.

Table 2: Predicted Solubility of this compound in Common Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Aqueous | Water (neutral pH) | Sparingly Soluble / Insoluble | The molecule is predominantly nonpolar. |

| 0.1 M HCl | Soluble | Protonation of the pyrrolidine nitrogen forms a soluble salt. | |

| 0.1 M NaOH | Sparingly Soluble / Insoluble | The molecule lacks an acidic proton to form a salt in basic media. | |

| Polar Aprotic | Acetonitrile, DMSO, DMF | Soluble | Good balance of polarity to solvate the molecule. |

| Polar Protic | Methanol, Ethanol | Soluble | Capable of hydrogen bonding and solvating the polar nitro group. |

| Nonpolar | Dichloromethane, Chloroform | Soluble | The aromatic and aliphatic portions of the molecule favor solubility. |

| Hexanes, Toluene | Sparingly Soluble | The polarity of the nitro group limits solubility in highly nonpolar solvents. |

Chemical Stability and Degradation Pathways

Forced degradation studies are essential for identifying the intrinsic stability of a molecule and potential degradation pathways.[3] These studies involve subjecting the compound to stress conditions more severe than those used for accelerated stability testing, as outlined in ICH guidelines.[4][5]

Predicted Stability Profile

-

Hydrolytic Stability : The C-N bond linking the pyrrolidine to the phenyl ring is a tertiary amine linkage, which is generally stable to hydrolysis under neutral and moderately acidic or basic conditions. Unlike amides, which can be hydrolyzed under more forceful conditions, this bond should remain intact.[6][7]

-

Oxidative Stability : The pyrrolidine ring, particularly the carbon atoms adjacent to the nitrogen, is a likely site for oxidation.[8] Tertiary amines can be oxidized to form N-oxides or undergo ring-opening reactions.[9] The presence of an electron-withdrawing nitro group on the phenyl ring may slightly decrease the susceptibility of the nitrogen itself to oxidation.

-

Thermal Stability : Nitroaromatic compounds are known to be energetic materials, and their thermal decomposition has been studied extensively.[10][11][12] Decomposition typically requires high temperatures and may proceed through complex radical pathways, often initiated by the cleavage of the C-NO₂ bond.[10] Under typical pharmaceutical storage conditions, this compound is expected to be thermally stable.

-

Photostability : Nitroaromatic compounds are often light-sensitive and can undergo photodegradation upon exposure to UV or even visible light.[13][14] The mechanism can involve the reduction of the nitro group or other complex rearrangements.[15][16] Therefore, it is crucial to protect this compound from light.

Potential Degradation Pathways

Based on the chemical functionalities present, two primary degradation pathways are proposed: oxidation of the pyrrolidine ring and reduction of the nitro group.

-

Oxidative Degradation : The pyrrolidine moiety is susceptible to oxidation, which could lead to the formation of a lactam (pyrrolidinone) or ring-opened products. This is a common metabolic and degradation pathway for pyrrolidine-containing pharmaceuticals.[8][17]

-

Reductive Degradation : The nitro group can be reduced to a nitroso, hydroxylamino, and ultimately an amino group (2-aminophenyl)pyrrolidine. This is a characteristic reaction of nitroaromatics.[15]

Caption: Proposed pathway for oxidative degradation of this compound.

Analytical Methodologies

A robust, stability-indicating analytical method is required to quantify this compound and separate it from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection would be most suitable for the analysis of this compound due to the presence of the UV-active nitrophenyl chromophore.

Table 3: Proposed Starting HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons to ensure consistent peak shape. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |

| Gradient | 30% B to 90% B over 15 min | A gradient elution is recommended to separate the parent compound from potentially more polar or less polar degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | UV at 254 nm and 320 nm | The nitrophenyl group will have strong absorbance. Monitoring multiple wavelengths can help in detecting impurities. |

| Injection Vol. | 10 µL | Standard injection volume. |

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines once developed. LC-MS/MS can be used for the identification and structural elucidation of unknown degradation products.[18][19]

Experimental Protocols

The following protocols provide a framework for the experimental determination of solubility and for conducting forced degradation studies.

Protocol for Solubility Determination

-

Preparation : Add an excess amount of this compound (e.g., 10 mg) to a series of 1.5 mL vials.

-

Solvent Addition : Add 1 mL of each test solvent (from Table 2) to the respective vials.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Separation : Centrifuge the vials to pellet the undissolved solid.

-

Quantification : Carefully remove an aliquot of the supernatant, dilute it with a suitable solvent (e.g., acetonitrile), and analyze it using a validated HPLC method to determine the concentration.

-

Classification : Classify the solubility based on the measured concentration (e.g., >100 mg/mL = Freely Soluble, 1-10 mg/mL = Sparingly Soluble, <0.1 mg/mL = Very Slightly Soluble).

Protocol for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active substance to ensure that the stability-indicating method is not overwhelmed by degradation products.[4][20]

Caption: A generalized workflow for forced degradation studies.

-

Stock Solution : Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

-

Acid Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis : Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Degradation : Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Degradation : Store the solid compound in a vial at 80°C. Also, prepare a solution sample and keep it at 60°C.

-

Photolytic Degradation : Expose the solid compound and a solution (in a quartz cuvette) to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[3] Keep control samples wrapped in aluminum foil.

-

Sample Analysis : At appropriate time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

-

For acid/base samples, neutralize with an equimolar amount of base/acid.

-

For solid thermal samples, dissolve in a known volume of solvent.

-

Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analyze all samples, including a non-degraded control, by the stability-indicating HPLC method.

-

-

Data Evaluation : Calculate the percentage of degradation. Sum the area of all degradant peaks and the main peak to assess mass balance.

Conclusion

This guide provides a predictive framework for understanding the solubility and stability of this compound, grounded in the established chemistry of its constituent functional groups. The compound is predicted to be soluble in organic solvents and acidic aqueous media, with limited solubility in neutral or basic water. Key stability concerns include susceptibility to oxidation at the pyrrolidine ring and potential photodegradation due to the nitroaromatic moiety. The provided experimental protocols offer a clear path for researchers to empirically determine these properties and develop robust analytical methods for its quantification. This foundational knowledge is indispensable for the effective utilization of this compound in research and development settings.

References

- 1. This compound | C10H12N2O2 | CID 12414144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]

- 7. fiveable.me [fiveable.me]

- 8. Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine δ-Oxidation and Rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective Electrochemical Oxidation of Functionalized Pyrrolidines [organic-chemistry.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. Minsky DTIC [dtic.minsky.ai]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

- 20. pharmafocusasia.com [pharmafocusasia.com]

The Synthetic Versatility of 1-(2-Nitrophenyl)pyrrolidine: A Technical Guide for Organic Chemists

Abstract

This technical guide provides an in-depth exploration of the potential applications of 1-(2-Nitrophenyl)pyrrolidine in modern organic synthesis. While direct literature on this specific compound is emerging, its structural motifs—a pyrrolidine ring and an ortho-nitro-substituted phenyl group—suggest a rich and varied reactivity profile. This document will extrapolate from well-established chemical principles and analogous systems to present a forward-looking perspective on its utility. We will delve into its potential as a precursor for bioactive molecules, its role as a directing group in C-H functionalization, and its participation in various coupling and cycloaddition reactions. Detailed mechanistic insights and proposed experimental protocols are provided to empower researchers in chemistry and drug discovery to unlock the full potential of this versatile building block.

Introduction: The Strategic Value of the 2-Nitrophenyl Pyrrolidine Scaffold

The pyrrolidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1][2] Its saturated, non-planar structure allows for a three-dimensional exploration of chemical space, which is often crucial for achieving high-affinity interactions with biological targets. When coupled with a 2-nitrophenyl group, the resulting molecule, this compound, is endowed with unique electronic and steric properties that can be strategically exploited in organic synthesis.

The potent electron-withdrawing nature of the ortho-nitro group significantly influences the reactivity of the aromatic ring and the pyrrolidine nitrogen. This guide will illuminate how these features can be harnessed for a range of synthetic transformations, from the construction of complex heterocyclic systems to the regioselective functionalization of otherwise inert C-H bonds.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂N₂O₂ | SpectraBase[3] |

| Molecular Weight | 192.22 g/mol | SpectraBase[3] |

| Appearance | ||

| Solubility | ||

| Boiling Point | ||

| Melting Point |

Spectroscopic Data: The identity and purity of this compound can be confirmed by standard spectroscopic methods. Mass spectrometry data is available, providing a key identifier for this compound.[3]

Synthesis of this compound

The primary route to this compound is through nucleophilic aromatic substitution (SNA r). The strong electron-withdrawing nitro group at the ortho position activates the aryl halide towards displacement by a nucleophile.

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Protocol (Analogous to the synthesis of N-(o-nitrophenyl)cycloamino-2-carboxylic acids): [4]

-

To a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add pyrrolidine (1.1 eq).

-

Add a base, such as potassium carbonate (K₂CO₃) (2.0 eq), to the mixture.

-

Heat the reaction mixture at a temperature ranging from 80 to 120 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Rationale: The choice of a fluoro-substituted nitroarene is strategic, as fluoride is an excellent leaving group in SNA r reactions.[5] The use of a base is essential to neutralize the hydrofluoric acid byproduct.

Potential Applications in Organic Synthesis

The unique combination of a nucleophilic pyrrolidine nitrogen and an electrophilically activated aromatic ring, along with the potential for the nitro group to act as a directing group or be transformed into other functionalities, opens up a wide array of synthetic possibilities.

Precursor for Bioactive Molecules

The this compound scaffold can serve as a key intermediate in the synthesis of pharmaceutically relevant compounds. The nitro group can be readily reduced to an amine, which can then be further functionalized.

A notable example is the synthesis of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, which have shown promising antibacterial activity.[4][6] This highlights the potential of the core scaffold in the development of novel antibiotics.

Proposed Reaction Scheme:

Caption: Synthetic pathway from this compound to bioactive molecules.

Directed C-H Functionalization

The pyrrolidine nitrogen, in conjunction with the ortho-nitro group, can potentially act as a directing group in transition metal-catalyzed C-H functionalization reactions.[7][8] This would allow for the regioselective introduction of various functional groups onto the phenyl ring.

Mechanistic Rationale: The pyrrolidine nitrogen can coordinate to a metal center (e.g., palladium), bringing the catalyst into proximity with the C-H bonds of the aromatic ring. The strong electron-withdrawing nature of the nitro group can influence the regioselectivity of the C-H activation.[9]

Hypothetical C-H Arylation Protocol:

-

In a reaction vessel purged with an inert gas, combine this compound (1.0 eq), an aryl halide (e.g., bromobenzene, 1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a suitable ligand (e.g., a phosphine ligand, 10 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a high-boiling point solvent (e.g., toluene or dioxane).

-

Heat the mixture to a temperature between 100 and 140 °C.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography.

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The electron-deficient nature of the aromatic ring in this compound makes it susceptible to further nucleophilic aromatic substitution, particularly if an additional leaving group is present on the ring.[5][10][11]

Furthermore, after reduction of the nitro group to an amine, the resulting 1-(2-aminophenyl)pyrrolidine can be a valuable substrate for various cross-coupling reactions to build complex heterocyclic structures. For instance, palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes are known to produce N-aryl-2-allyl pyrrolidines.[12]

Cycloaddition Reactions

N-aryl pyrrolidines can participate in cycloaddition reactions. For instance, N-arylpyrroles have been shown to undergo Diels-Alder cycloadditions with aryne intermediates.[6] While the pyrrolidine ring in this compound is saturated, derivatives with unsaturation could potentially undergo [3+2] cycloaddition reactions with azomethine ylides to form densely substituted pyrrolidines.[4][13]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) for pyrrolidine and nitroaromatic compounds.[14]

Conclusion and Future Outlook

This compound is a molecule with considerable, yet largely untapped, potential in organic synthesis. Its unique electronic and structural features make it a promising candidate for a variety of transformations. The extrapolation from known reactivity patterns of analogous systems suggests its utility in the synthesis of bioactive compounds, as a directing group in C-H functionalization, and as a versatile partner in coupling and cycloaddition reactions.

Future research should focus on empirically validating these proposed applications, optimizing reaction conditions, and exploring the full scope of its reactivity. The insights provided in this guide are intended to serve as a foundation and inspiration for further investigation into this intriguing and potentially highly valuable synthetic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmdguru.com [pharmdguru.com]

- 6. Diels–Alder cycloadditions of N-arylpyrroles via aryne intermediates using diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uwindsor.ca [uwindsor.ca]

- 13. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Reduction Kinetics of Sterically Shielded Pyrrolidine Nitroxides - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Scaffold: A Technical Guide to 1-(2-Nitrophenyl)pyrrolidine and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-nitrophenyl)pyrrolidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This in-depth technical guide provides a comprehensive literature review of this compound and its analogs, navigating through its synthesis, structure-activity relationships (SAR), and diverse pharmacological applications. We delve into the causality behind experimental choices in synthetic protocols and biological evaluations, offering field-proven insights for researchers in drug development. This guide aims to be a self-validating system, with detailed methodologies and supporting data to ensure scientific integrity. By exploring the inhibition of key signaling pathways, such as the Toll-like receptor (TLR) pathway, and the potent antimicrobial and anticancer activities of these analogs, we illuminate the therapeutic potential of this remarkable chemical scaffold.

Introduction: The Significance of the this compound Core

The pyrrolidine ring is a fundamental five-membered nitrogen-containing heterocycle that is a cornerstone in a vast number of biologically active natural products and synthetic drugs.[1][2] Its unique conformational flexibility and ability to engage in various non-covalent interactions make it an attractive scaffold for medicinal chemists. When coupled with a 2-nitrophenyl group, the resulting this compound core gains distinct electronic and steric properties that have been exploited to develop a range of compounds with significant therapeutic potential. The electron-withdrawing nature of the nitro group plays a crucial role in both the synthesis and the biological activity of these molecules.[3] This guide will explore the synthesis, biological evaluation, and mechanistic insights of this important class of compounds.

Synthetic Strategies: Crafting the this compound Scaffold

The primary and most efficient method for the synthesis of 1-(2-nitrophenyl)pyrrolidines is through nucleophilic aromatic substitution (SNAr) . This reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack by pyrrolidine.[3]

General Synthetic Workflow for this compound Analogs

The synthesis of this compound and its analogs can be conceptualized in a multi-step process, often starting from readily available precursors. The following diagram illustrates a general workflow for the synthesis of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, a class of analogs with notable biological activity.[4][5]

Caption: General synthetic workflow for N-(2'-nitrophenyl)pyrrolidine-2-carboxamides.

Detailed Experimental Protocol: Synthesis of N-(2'-Nitrophenyl)pyrrolidine-2-carboxamides

This protocol is adapted from a reported one-pot, two-step amidation procedure.[5]

Materials:

-

N-(2-Nitrophenyl)pyrrolidine-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Appropriate amine

-

Dichloromethane (DCM)

-

Stirring apparatus

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Acid Chloride Formation:

-

Dissolve N-(2-nitrophenyl)pyrrolidine-2-carboxylic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

-

Amide Formation:

-

In a separate flask, dissolve the desired amine (1.5 equivalents) in anhydrous DCM.

-

Cool the amine solution in an ice bath.

-

Slowly add the freshly prepared acid chloride solution from step 1 to the stirred amine solution.

-

Let the reaction proceed at room temperature for 4-6 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Biological Activities and Structure-Activity Relationships (SAR)

Analogs of this compound have demonstrated a broad spectrum of biological activities, most notably as antibacterial and anticancer agents. The following sections summarize the key findings and the influence of structural modifications on their potency.

Antibacterial Activity

Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and evaluated for their antibacterial properties against a panel of Gram-positive and Gram-negative bacteria.[4]

Table 1: Antibacterial Activity (MIC, µg/mL) of Selected N-(2'-Nitrophenyl)pyrrolidine-2-carboxamide Analogs [4]

| Compound ID | R Group (Amine) | S. aureus | E. coli |

| 4a | Cyclohexylamine | 62.5 | 125 |

| 4b | n-Butylamine | 15.6 | 62.5 |

| 4e | Diethylamine | 31.3 | 62.5 |

| 4h | Morpholine | 125 | 250 |

| 4k | 4-Methylpiperazine | 31.3 | 31.3 |

| Streptomycin | - | 250 | 125 |

| Nalidixic acid | - | >500 | 15.6 |

Key SAR Insights for Antibacterial Activity:

-

The nature of the amine moiety in the carboxamide has a significant impact on antibacterial potency.

-

Compound 4b , with a linear n-butylamine side chain, exhibited the highest activity against Staphylococcus aureus.[4]

-

The incorporation of a 4-methylpiperazine ring (4k ) resulted in broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[4]

Anticancer Activity

Derivatives of this compound have also been investigated for their potential as anticancer agents. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

Table 2: Anticancer Activity (IC₅₀, µM) of Selected Pyrrolidine Analogs [6]

| Compound ID | R¹ | R² | HCT116 (Colon) | HL60 (Leukemia) | A549 (Lung) |

| 3h | 4-Cl | CO₂Et | 4.6 | 2.9 | 7.8 |

| 3k | 4-CF₃ | CO₂Et | 3.9 | 3.1 | 5.2 |

| Doxorubicin | - | - | 0.05 | 0.02 | 0.1 |

Key SAR Insights for Anticancer Activity:

-

The presence of electron-withdrawing groups on the N-phenyl ring, such as chloro (3h ) and trifluoromethyl (3k ), appears to be favorable for cytotoxic activity.[6]

-

Pyrrolidine 3k induced cell cycle arrest at the G0/G1 phase and promoted apoptosis in HCT116 and HL60 cells, suggesting a potential mechanism of action.[6]

-

Another study has shown that a benzimidazole derivative containing a pyrrolidine moiety, PPTMB, disrupts microtubule dynamics, leading to mitotic arrest and apoptosis in prostate cancer cells.[7]

Mechanism of Action: Inhibition of Toll-Like Receptor (TLR) Signaling

A significant breakthrough in understanding the mechanism of action of this compound analogs has been the discovery of their ability to modulate the Toll-like receptor (TLR) signaling pathway. TLRs are key components of the innate immune system, and their dysregulation is implicated in various inflammatory diseases and cancer.[8][9]

Certain analogs, such as (E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine (NVPP), have been shown to inhibit the TRIF-dependent signaling pathway of TLRs.[8] This inhibition prevents the activation of key transcription factors like NF-κB and IRF3, which are responsible for the expression of pro-inflammatory genes.[8][9]

The TLR4 Signaling Pathway and a Point of Intervention

The following diagram illustrates a simplified TLR4 signaling cascade and highlights the potential point of intervention by this compound analogs.

Caption: Simplified TLR4 signaling pathway and the inhibitory action of this compound analogs.

Experimental Protocols: Biological Evaluation

Broth Microdilution Assay for Antibacterial Activity

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11][12][13][14]

Materials:

-

96-well microtiter plates

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic)

-

Negative control (vehicle)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum:

-

Culture the bacterial strain overnight in MHB at 37°C.

-

Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Serial Dilution of Compounds:

-

In a 96-well plate, perform a two-fold serial dilution of the test compounds and the positive control in MHB. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

-

Conclusion and Future Perspectives

The this compound scaffold has proven to be a fertile ground for the discovery of novel bioactive molecules. The synthetic accessibility through methods like nucleophilic aromatic substitution allows for the generation of diverse chemical libraries. The demonstrated antibacterial and anticancer activities, coupled with an emerging understanding of their mechanism of action involving the inhibition of key inflammatory pathways, underscore the therapeutic potential of this class of compounds.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these analogs to enhance their in vivo efficacy and safety profiles. Further elucidation of their molecular targets and signaling pathways will be crucial for rational drug design and the development of next-generation therapeutics based on the this compound core. The versatility of this scaffold ensures its continued relevance in the ongoing quest for new and effective treatments for a range of human diseases.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-Phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole, a benzimidazole derivative, inhibits growth of human prostate cancer cells by affecting tubulin and c-Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppression of TRIF-dependent signaling pathway of toll-like receptors by (E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Suppressive effects of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine on the Toll-like receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assessment of antimicrobial activity [protocols.io]

- 13. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 1-(2-Nitrophenyl)pyrrolidine in Asymmetric Catalysis

Abstract

The ascent of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, providing a powerful alternative to traditional metal-based catalysis.[1][2] Within this field, chiral pyrrolidine scaffolds have emerged as exceptionally privileged structures, capable of promoting a wide array of stereoselective transformations.[3][4] This technical guide delves into the core mechanistic principles governing the catalytic action of 1-(2-nitrophenyl)pyrrolidine and its derivatives, which are closely related to the highly successful diarylprolinol ether catalysts.[5][6][7] We will dissect the dual activation modes—enamine and iminium ion catalysis—and critically analyze the indispensable role of the ortho-nitrophenyl substituent in dictating reactivity and stereochemical outcomes. By integrating theoretical principles with practical experimental insights, this document serves as an authoritative resource for professionals seeking to understand and apply this potent class of organocatalysts.

The Foundation: Pyrrolidine-Mediated Asymmetric Catalysis

The efficacy of this compound catalysts is rooted in their ability to transiently and reversibly form chiral intermediates with carbonyl compounds. This interaction activates the substrate through two distinct, powerful catalytic cycles: Enamine (HOMO-raising) and Iminium (LUMO-lowering) catalysis.[6][7] The choice of pathway is dictated by the nature of the carbonyl substrate.

Enamine Catalysis: Raising the HOMO for Nucleophilic Attack

When the chiral secondary amine of the catalyst reacts with a saturated aldehyde or ketone, it forms a nucleophilic enamine intermediate.[7][8] This transformation effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, converting the otherwise weakly nucleophilic α-carbon into a potent C-nucleophile.[6][7] This activation mode is the cornerstone for reactions such as asymmetric α-functionalizations, aldol reactions, and Michael additions of aldehydes to various electrophiles.[3][9] The subsequent reaction with an electrophile and hydrolysis regenerates the catalyst and yields the chiral product.

Caption: Generalized workflow for enamine catalysis.

Iminium Catalysis: Lowering the LUMO for Electrophilic Activation

Conversely, when the catalyst engages with an α,β-unsaturated aldehyde or ketone, it forms a transient iminium ion .[7][10] This process significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering the β-carbon highly electrophilic and susceptible to attack by even weak nucleophiles.[6][7] This LUMO-lowering activation is pivotal for conjugate additions (Michael reactions), Diels-Alder reactions, and Friedel-Crafts alkylations.[5][11][12] After the nucleophilic addition, hydrolysis releases the functionalized product and regenerates the chiral amine catalyst, completing the cycle.

Caption: Generalized workflow for iminium ion catalysis.

The Linchpin of Selectivity: The Role of the 2-Nitrophenyl Group

While the pyrrolidine core provides the catalytic machinery, the ortho-nitrophenyl substituent is the master controller of stereoselectivity and reactivity. Its influence is multifaceted, arising from a combination of potent electronic and steric effects.

Electronic Modulation

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects.[13][14] This has several profound consequences:

-

Basicity Attenuation: The strong electron-withdrawing nature of the nitrophenyl ring decreases the electron density on the pyrrolidine nitrogen, thereby reducing its basicity (pKa).[15] This modulation is critical for optimizing the catalytic cycle. A finely tuned basicity ensures that the amine is nucleophilic enough to form the enamine/iminium ion but not so basic that it tenaciously holds onto the product, thus facilitating efficient catalyst turnover.

-